molecular formula C7H6BNO2S B1322337 1,3-Benzothiazol-2-ylboronic acid CAS No. 499769-96-9

1,3-Benzothiazol-2-ylboronic acid

Cat. No. B1322337
CAS RN: 499769-96-9
M. Wt: 179.01 g/mol
InChI Key: KQPADKUSNKOJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzothiazol-2-ylboronic acid is a chemical compound with the molecular formula C7H6BNO2S and a molecular weight of 179 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazol-2-ylboronic acid consists of a benzothiazole ring attached to a boronic acid group .


Physical And Chemical Properties Analysis

1,3-Benzothiazol-2-ylboronic acid has a predicted boiling point of 388.0±25.0 °C, a predicted density of 1.44±0.1 g/cm3, and a predicted pKa of 5.79±0.30 .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including 1,3-Benzothiazol-2-ylboronic acid, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Anti-Cancer Research

Benzothiazole compounds have shown significant anti-cancer properties . The development of synthetic processes for these compounds is one of the most significant problems facing researchers, and 1,3-Benzothiazol-2-ylboronic acid could play a key role in this area .

Anti-Bacterial Research

Benzothiazole compounds, including 1,3-Benzothiazol-2-ylboronic acid, have demonstrated anti-bacterial properties . This makes them valuable in the development of new antibiotics and other anti-bacterial treatments .

Anti-Tuberculosis Research

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Green Chemistry

Benzothiazole compounds are related to green chemistry . The synthesis of benzothiazole compounds, including 1,3-Benzothiazol-2-ylboronic acid, from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials, is a significant area of research .

Sensing Applications

Boronic acids, including 1,3-Benzothiazol-2-ylboronic acid, have major applications in sensing . They have been used in the development of fluorescence and electrochemically active derivatives .

Safety and Hazards

1,3-Benzothiazol-2-ylboronic acid is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

1,3-benzothiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPADKUSNKOJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC2=CC=CC=C2S1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625166
Record name 1,3-Benzothiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazol-2-ylboronic acid

CAS RN

499769-96-9
Record name 1,3-Benzothiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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